Tideglusib-d7-1 -

Tideglusib-d7-1

Catalog Number: EVT-12559764
CAS Number:
Molecular Formula: C19H14N2O2S
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tideglusib-d7-1, a stable isotope-labeled derivative of Tideglusib, is a compound under investigation primarily for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. Tideglusib itself is recognized as a non-ATP competitive inhibitor of glycogen synthase kinase 3 (GSK-3), a protein kinase implicated in various cellular signaling pathways, particularly those related to neuronal health and inflammation. The compound was originally developed by the Spanish pharmaceutical company Zeltia Group but has faced challenges in clinical development, leading to its withdrawal from Alzheimer's disease trials in 2012 .

Source and Classification

Tideglusib-d7-1 is classified as a small molecule and is part of the investigational drug category. Its chemical structure includes a thiadiazolidine moiety, which contributes to its biological activity. The compound's chemical formula is C19H14N2O2SC_{19}H_{14}N_{2}O_{2}S with a molecular weight of approximately 334.39 g/mol . The stable isotope labeling (d7) indicates the presence of deuterium atoms, enhancing its utility in pharmacokinetic studies.

Synthesis Analysis

The synthesis of Tideglusib-d7-1 involves several key steps, typically starting from commercially available precursors. The synthetic route generally includes:

  1. Formation of the Thiadiazolidine Ring: This step involves the condensation of appropriate aldehydes with thiourea derivatives, leading to the formation of the 1,2,4-thiadiazolidine core.
  2. Introduction of Substituents: Subsequent reactions introduce the benzyl and naphthyl groups that are crucial for the compound's activity against GSK-3.
  3. Isotope Labeling: Deuterium incorporation is achieved through specific reactions that allow for selective substitution without altering the compound's biological properties.

Technical details regarding reaction conditions, solvents, and purification methods are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.

Molecular Structure Analysis

The molecular structure of Tideglusib-d7-1 can be described as follows:

  • Chemical Formula: C19D7H6ClN2O2SC_{19}D_{7}H_{6}ClN_{2}O_{2}S
  • Molecular Weight: 375.88 g/mol
  • Structural Features: The compound features a thiadiazolidine ring fused with aromatic systems which are essential for its inhibitory activity against GSK-3. The presence of deuterium atoms enhances its stability and tracking in biological studies.

The structure can be represented using various chemical notation systems:

  • SMILES: O=C1SN(C(=O)N1CC1=CC=CC=C1)C1=C2C=CC=CC2=CC=C1
  • InChI Key: PMJIHLSCWIDGMD-UHFFFAOYSA-N .
Chemical Reactions Analysis

Tideglusib-d7-1 undergoes several important chemical reactions relevant to its mechanism of action:

  1. Inhibition of Glycogen Synthase Kinase 3: The primary reaction involves the binding of Tideglusib-d7-1 to GSK-3β, leading to inhibition of this kinase's activity. This interaction prevents GSK-3 from phosphorylating substrates such as tau protein, which is critical in Alzheimer's pathology.
  2. Potential Covalent Interactions: Although initial studies suggest non-covalent binding, ongoing research explores modifications that could enhance covalent interactions with GSK-3β to improve potency and selectivity .
Mechanism of Action

Tideglusib-d7-1 exerts its effects primarily through the inhibition of GSK-3β. The mechanism can be summarized as follows:

  • Binding Affinity: Tideglusib-d7-1 binds non-covalently to GSK-3β at a site distinct from ATP, leading to an irreversible inhibition pattern.
  • Impact on Signaling Pathways: By inhibiting GSK-3β, Tideglusib-d7-1 reduces the phosphorylation of tau protein and amyloid precursor protein (APP), thereby mitigating neurodegenerative processes associated with Alzheimer's disease .

This mechanism highlights its potential role in neuroprotection and inflammation reduction.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Tideglusib-d7-1 has limited solubility in water (0.00704 mg/mL), which may affect its bioavailability .

Chemical Properties

  • LogP Values: The partition coefficient (logP) values range from 3.44 to 4.72, indicating moderate lipophilicity which is favorable for membrane permeability.

Relevant Data

The compound's half-life, clearance rates, and specific absorption characteristics remain largely unreported in available literature, necessitating further pharmacokinetic studies.

Applications

Tideglusib-d7-1 is primarily investigated for scientific uses related to:

  • Neurodegenerative Disease Research: Its role as a GSK-3 inhibitor makes it a candidate for studying Alzheimer's disease mechanisms and potential therapies.
  • Pharmacokinetic Studies: The stable isotope labeling allows for enhanced tracking in biological systems, facilitating studies on metabolism and distribution within living organisms.

Research continues into its applications not only in neuroscience but also potentially in regenerative medicine due to its effects on cellular signaling pathways involved in tissue repair .

Properties

Product Name

Tideglusib-d7-1

IUPAC Name

4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C19H14N2O2S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D

InChI Key

PMJIHLSCWIDGMD-NQJWYGBVSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.